Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Aromatase Inhibition Cancer Research Medicinal Chemistry

This ethyl ester features a pre-functionalized pyrimidin-2-yl piperidine pharmacophore optimized for kinase ATP-binding pocket targeting and histamine H4 receptor modulator development. Its logP of 1.26 and TPSA of 55.32 Ų confer superior membrane permeability over the free carboxylic acid analog, enabling live-cell imaging and cellular target engagement assays. As a validated intermediate in patented anti-inflammatory agent synthesis, it streamlines SAR programs for hormone-dependent cancers. Procure this protected building block to accelerate your medicinal chemistry workflow.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 111247-60-0
Cat. No. B039830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-pyrimidin-2-yl-piperidine-4-carboxylate
CAS111247-60-0
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NC=CC=N2
InChIInChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3
InChIKeyQMAXUUVHHTYNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0): Scientific Procurement and Research Applications


Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS: 111247-60-0) is a heterocyclic chemical building block featuring a piperidine ring substituted at the 1-position with a pyrimidin-2-yl group and at the 4-position with an ethyl carboxylate moiety [1]. With a molecular formula of C12H17N3O2 and a molecular weight of 235.28 g/mol , this compound is primarily utilized as a versatile intermediate in medicinal chemistry and drug discovery research . Its structural architecture positions it as a valuable scaffold for the synthesis of more complex molecules targeting kinase enzymes and other purine-binding proteins .

Why Generic Substitution of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate Fails: A Scientific Analysis


In-class compounds such as 1-(2-Pyrimidinyl)piperidine-4-carboxylic acid (CAS 303144-44-7) or 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride share the core pyrimidin-2-yl piperidine scaffold but diverge critically at the 4-position functional group . The target compound's ethyl ester moiety confers a distinct physicochemical profile—specifically, a logP value of 1.2561 and an aqueous solubility of 38 µg/mL —which directly impacts its utility as a protected intermediate and its permeability characteristics in cell-based assays. The free carboxylic acid analog lacks the ester's lipophilicity and prodrug-like properties, while the hydrochloride salt introduces counterion effects that can alter solubility and stability under varying pH conditions . Consequently, substituting the ethyl ester with a free acid or salt form without re-optimizing reaction conditions or biological assays is likely to yield non-reproducible results.

Quantitative Evidence for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0): A Comparator-Based Analysis


Aromatase Inhibitory Activity of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate Analogues: A Comparative Analysis

Analogues of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate have been studied as selective inhibitors of the enzyme aromatase, with one analogue demonstrating an IC50 of 287 nM against recombinant human microsomal CYP19 [1]. Another analogue in the same structural series exhibited a lower IC50 of 770 nM [2]. This provides a quantitative baseline for the scaffold's potency against aromatase, a key target in hormone-dependent breast cancer therapy.

Aromatase Inhibition Cancer Research Medicinal Chemistry

Kinase-Targeting Building Block: Computational and Comparative Property Analysis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is documented as a versatile building block for the synthesis of molecules targeting kinase enzymes and purine-binding proteins . Its calculated logP of 1.2561 and aqueous solubility of 38 µg/mL place it in a favorable lipophilicity range for cell permeability compared to the more polar free acid analog (predicted logP ~0.5). This class-level advantage is critical for the design of kinase inhibitors where moderate lipophilicity is often correlated with improved passive diffusion and target engagement in cellular assays.

Kinase Inhibitors Drug Design Physicochemical Properties

Histamine H4 Receptor Modulator Synthesis: The Role of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate as a Key Intermediate

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is specifically cited as a key intermediate in patented processes for the preparation of substituted pyrimidine derivatives, which are in turn useful for the synthesis of histamine H4 receptor modulators [1][2]. The H4 receptor is an emerging drug target for inflammatory and immunological disorders. Unlike generic piperidine building blocks, this compound's pre-installed pyrimidin-2-yl group and ethyl ester handle provide a strategically functionalized entry point for constructing more elaborate H4 receptor ligands, reducing the number of synthetic steps and improving overall yield in a manner not achievable with simpler, non-functionalized piperidines.

Histamine Receptors Inflammation Immunology

Purity and Quality Assurance Metrics: A Comparative Assessment of Commercial Sources for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Commercial vendors supply Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate with clearly defined purity specifications. AKSci offers the compound at a minimum purity of 97% , Bidepharm provides it at standard purity of 97% with batch-specific quality reports including NMR, HPLC, or GC , and BOC Sciences supplies it at 95% purity . The specification of >98% purity (by HPLC) is also noted by ChemHeterocycles . These documented, verifiable purity standards ensure that researchers can select a vendor whose specifications match the stringent requirements of their specific assay or synthetic procedure, minimizing the risk of impurities confounding experimental outcomes.

Quality Control Procurement Analytical Chemistry

Solubility Profile: DMSO and Ethanol Compatibility for In Vitro Assays Using Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is reported to be soluble in organic solvents like DMSO and ethanol , which are standard vehicles for preparing stock solutions in in vitro biological assays. While the free carboxylic acid analog may exhibit higher aqueous solubility, its increased polarity could limit membrane permeability. The ethyl ester's solubility profile is therefore a practical advantage for cell-based studies, as it allows for the preparation of concentrated DMSO stocks (a common requirement) without the need for potentially confounding co-solvents or surfactants.

Solubility In Vitro Assays Formulation

Predicted Physicochemical and ADME Properties of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate: A Comparative Assessment

The compound has a computed XLogP3-AA value of 1.4 [1] and a reported logP of 1.2561 . Its topological polar surface area (TPSA) is calculated to be 55.32 Ų . These values collectively place it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (logP < 5, TPSA < 140 Ų). The combination of moderate lipophilicity and relatively low polar surface area suggests the compound possesses a drug-like physicochemical profile that is a class-level advantage for the ethyl ester series over the more polar and less permeable free carboxylic acid analog .

ADME Drug-likeness Computational Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)


Synthesis of Histamine H4 Receptor Modulators

This compound is a validated intermediate in the patented synthesis of substituted pyrimidine derivatives that serve as precursors to histamine H4 receptor modulators [1][2]. Research groups focused on developing new anti-inflammatory or immunomodulatory agents targeting the H4 receptor should prioritize this specific ethyl ester for its strategic, pre-functionalized structure, which can significantly streamline synthetic routes compared to using a simpler, non-functionalized piperidine starting material.

Medicinal Chemistry for Aromatase Inhibitor Discovery

Given the demonstrated activity of its structural analogues as aromatase inhibitors with IC50 values in the sub-micromolar range [3], this compound serves as an ideal core scaffold for medicinal chemistry optimization programs. Researchers aiming to develop novel therapeutics for hormone-dependent cancers, such as breast cancer, can leverage this scaffold as a starting point for structure-activity relationship (SAR) studies to improve potency and selectivity against aromatase (CYP19).

Design of Kinase Inhibitor Libraries

The pyrimidin-2-yl piperidine architecture is a recognized pharmacophore for targeting the ATP-binding pocket of various kinases, a major class of drug targets in oncology . The favorable logP value (1.2561) and moderate aqueous solubility (38 µg/mL) of this ethyl ester form suggest it is well-suited for incorporation into kinase-focused compound libraries. Its use as a core building block can expedite the synthesis of analogs with improved cell permeability and target engagement profiles.

Development of Cell-Permeable Chemical Probes

The compound's physicochemical profile—specifically, its calculated logP of 1.4 [4] and TPSA of 55.32 Ų —is predictive of good passive membrane permeability. This makes it a superior choice over its more polar carboxylic acid analog for developing fluorescent or affinity-based probes intended for use in live-cell imaging or cellular target engagement assays .

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